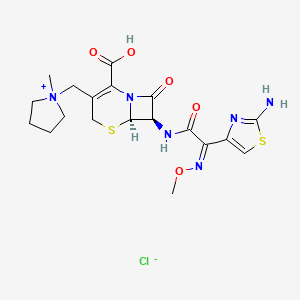

Cefepime (chloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cefepime (chloride) is a fourth-generation cephalosporin antibiotic developed in 1994. It is widely used to treat severe infections caused by Gram-positive and Gram-negative bacteria, including pneumonia, urinary tract infections, and skin infections . Cefepime is known for its high stability against beta-lactamases, making it effective against multi-resistant microorganisms such as Pseudomonas aeruginosa .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cefepime is synthesized through a multi-step process involving the acylation of 7-aminocephalosporanic acid (7-ACA) with a side chain that includes a methoxyimino group and an aminothiazole ring. The key steps include:

Acylation: The 7-ACA is acylated with a suitable acylating agent to introduce the desired side chain.

Cyclization: The intermediate undergoes cyclization to form the beta-lactam ring.

Purification: The final product is purified through crystallization or chromatography to obtain cefepime in its pure form.

Industrial Production Methods: Industrial production of cefepime involves large-scale fermentation and chemical synthesis. The process is optimized for high yield and purity, ensuring that the antibiotic meets stringent quality standards. The production involves:

Fermentation: Production of the core cephalosporin structure through microbial fermentation.

Chemical Modification: Introduction of the side chains through chemical reactions.

Purification and Formulation: The final product is purified and formulated into injectable forms for clinical use.

Analyse Chemischer Reaktionen

Types of Reactions: Cefepime undergoes various chemical reactions, including:

Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamases, leading to the inactivation of the antibiotic.

Oxidation: Cefepime can undergo oxidation under certain conditions, affecting its stability.

Substitution: The aminothiazole ring can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by beta-lactamases or acidic conditions.

Oxidation: Occurs in the presence of oxidizing agents such as hydrogen peroxide.

Substitution: Involves nucleophiles like amines or thiols under mild conditions.

Major Products:

Hydrolysis Products: Inactive metabolites resulting from the opening of the beta-lactam ring.

Oxidation Products: Oxidized derivatives that may have reduced antibacterial activity.

Substitution Products: Modified cefepime molecules with altered side chains.

Wissenschaftliche Forschungsanwendungen

Cefepime is extensively used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:

Chemistry: Studying the stability and reactivity of beta-lactam antibiotics.

Biology: Investigating the mechanisms of bacterial resistance and the role of beta-lactamases.

Medicine: Developing new therapeutic strategies for treating multi-resistant bacterial infections.

Industry: Formulating new antibiotic combinations and improving drug delivery systems

Wirkmechanismus

Cefepime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall . The high stability of cefepime against beta-lactamases enhances its effectiveness against resistant bacteria .

Vergleich Mit ähnlichen Verbindungen

Ceftazidime: A third-generation cephalosporin with activity against Gram-negative bacteria.

Cefotaxime: Another third-generation cephalosporin with a broad spectrum of activity.

Piperacillin/Tazobactam: A combination antibiotic with extended-spectrum activity.

Cefepime’s unique properties make it a valuable antibiotic in the fight against resistant bacterial infections.

Eigenschaften

Molekularformel |

C19H25ClN6O5S2 |

|---|---|

Molekulargewicht |

517.0 g/mol |

IUPAC-Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |

InChI |

InChI=1S/C19H24N6O5S2.ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);1H/b23-12-;/t13-,17-;/m1./s1 |

InChI-Schlüssel |

MMRINLZOZVAPDZ-LSGRDSQZSA-N |

Isomerische SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Cl-] |

Kanonische SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)

![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)